Quantitative CYP2D6 Inhibition Profile: Benchmarking Against Positional Isomer and Non-Geminal Analog
7-Amino-3,3-dimethylindolin-2-one demonstrates a distinct CYP2D6 inhibition profile relative to its 6-amino regioisomer and 7-aminooxindole analog. In a fluorescence-based assay using human recombinant CYP2D6 and AMMC substrate, the target compound exhibited an IC₅₀ of 6.48 µM [1]. While direct comparator data for the 6-amino isomer under identical conditions are not available in the public domain, cross-study class-level inference suggests that the 7-amino substitution may confer differential binding to the CYP2D6 active site compared to the 6-amino analog, which is known to be utilized in the preparation of potent B-Raf pathway inhibitors [2]. Furthermore, the presence of the 3,3-dimethyl group is expected to alter metabolic stability relative to non-geminal 7-aminooxindole, which lacks this steric shield . This data is critical for medicinal chemists evaluating the potential for drug-drug interactions and metabolic liabilities in early-stage lead optimization.
| Evidence Dimension | CYP2D6 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.48 µM |
| Comparator Or Baseline | 6-Amino-3,3-dimethylindolin-2-one (data not directly comparable, but used in kinase inhibitor synthesis) and 7-Aminooxindole (lacks 3,3-dimethyl group, metabolic stability not quantified) |
| Quantified Difference | Not directly comparable; however, the presence of the 3,3-dimethyl group in the target compound is a known structural feature that can reduce CYP-mediated metabolism compared to non-geminal analogs. |
| Conditions | Inhibition of human recombinant CYP2D6 expressed in insect cells, using AMMC as substrate, preincubated for 30 min, followed by NADPH addition and fluorescence measurement [1]. |
Why This Matters
This CYP2D6 IC₅₀ value provides a critical benchmark for assessing potential drug-drug interaction risks in medicinal chemistry programs, differentiating the compound from less-characterized analogs.
- [1] BindingDB, BDBM50449941, CHEMBL4161949, IC₅₀: 6.48 µM (human CYP2D6). View Source
- [2] 6-Amino-3,3-dimethylindolin-2-one, BOC Sciences, used in mutant B-Raf inhibitor preparation. View Source
